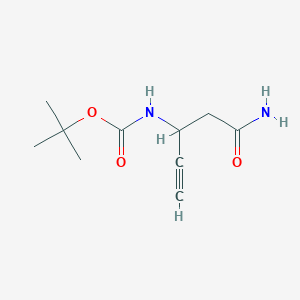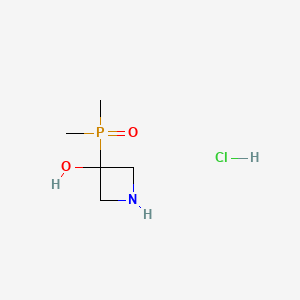
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride is a chemical compound with the molecular formula C5H13ClNO2P It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a dimethylphosphoryl group and a hydroxyl group attached to the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)azetidin-3-olhydrochloride typically involves the reaction of azetidine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phosphoryl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives without the phosphoryl group.
Substitution: Formation of halogenated or aminated azetidine derivatives.
科学研究应用
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Dimethylphosphoryl)azetidin-3-olhydrochloride involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Azetidin-3-ol hydrochloride: A related compound with a hydroxyl group but lacking the dimethylphosphoryl group.
3-Hydroxyazetidine hydrochloride: Another similar compound with a hydroxyl group on the azetidine ring.
Uniqueness
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
2792217-12-8 |
|---|---|
分子式 |
C5H13ClNO2P |
分子量 |
185.59 g/mol |
IUPAC 名称 |
3-dimethylphosphorylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H12NO2P.ClH/c1-9(2,8)5(7)3-6-4-5;/h6-7H,3-4H2,1-2H3;1H |
InChI 键 |
PCKRBNNHOYWBJE-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1(CNC1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



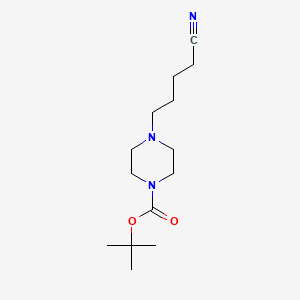
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
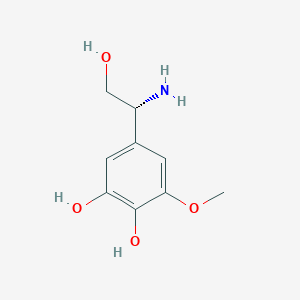
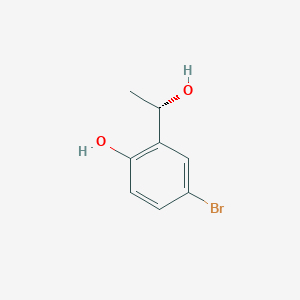
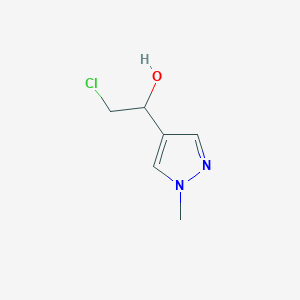


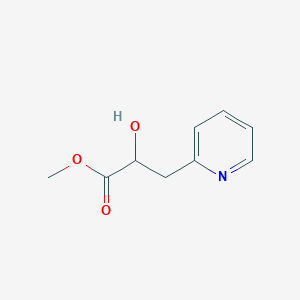
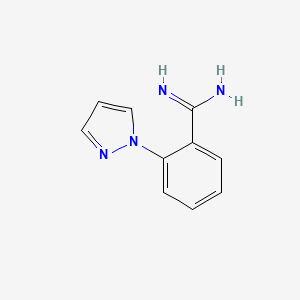
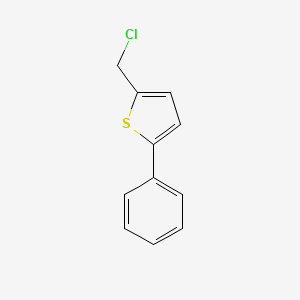
![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)
